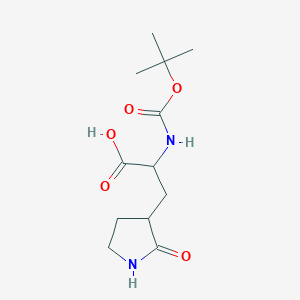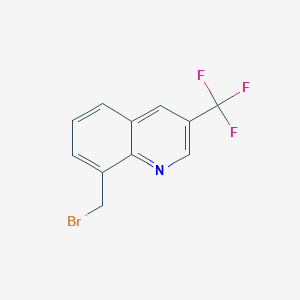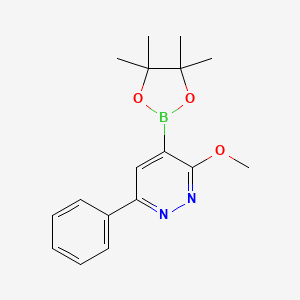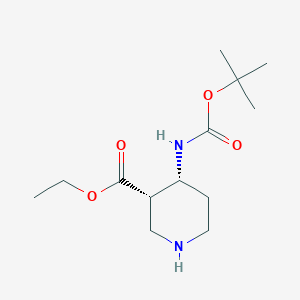
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with a hydroxyl group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,5-difluorobenzene.
Grignard Reaction: A Grignard reagent is prepared from 2,5-difluorobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The intermediate product is subjected to hydrogenation in the presence of a palladium catalyst to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.
Catalytic Hydrogenation: Employing continuous flow reactors for efficient hydrogenation processes.
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogen gas and a metal catalyst.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(2,5-difluorophenyl)cyclohexanone.
Reduction: Formation of 4-(2,5-difluorophenyl)cyclohexane.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: Used in the synthesis of novel materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Difluorophenyl)cyclohexanone: Similar structure but lacks the hydroxyl group.
4-(2,5-Difluorophenyl)cyclohexane: Similar structure but lacks both the hydroxyl and ketone groups.
Uniqueness
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the difluorophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14F2O |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h3,6-8,10,15H,1-2,4-5H2 |
InChI Key |
GLPJQENQXSXLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
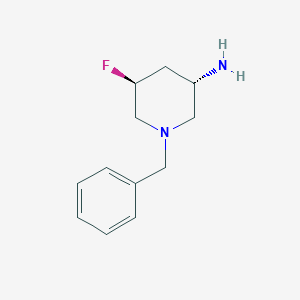
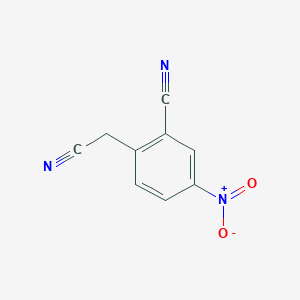
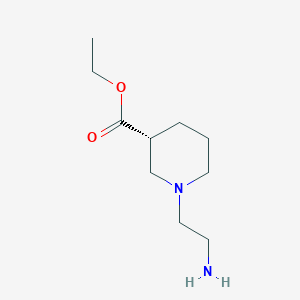
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

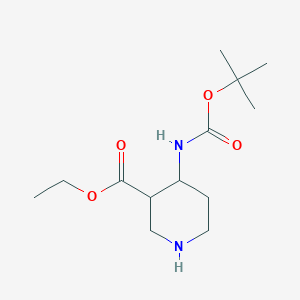
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
